molecular formula C9H9BrFN B13556319 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine

Cat. No.: B13556319
M. Wt: 230.08 g/mol
InChI Key: FUANXTBKXJNDDS-OWOJBTEDSA-N
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Description

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9BrFN It is classified as an aromatic amine due to the presence of an amine group (NH2) bonded directly to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel molecules with potential therapeutic properties.

    Biology: Investigated for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(E)-3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+

InChI Key

FUANXTBKXJNDDS-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/CN)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=CCN)F

Origin of Product

United States

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